4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide
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Overview
Description
4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide is a chemical compound with the molecular formula C8H12N4OS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
It is known that benzothiazole-based compounds, which include 4-(1,3-thiazol-2-yl)piperazine-1-carboxamide, have been studied for their anti-tubercular properties . These compounds have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
It is suggested that benzothiazole-based compounds may act as dopamine and serotonin antagonists . This implies that this compound might interact with its targets by blocking the action of dopamine and serotonin, leading to changes in cellular activity.
Biochemical Pathways
It is known that thiazole-containing compounds can have diverse biological activities, potentially affecting multiple pathways . For instance, they may activate or inhibit certain biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The molecular weight of the compound is 21227 , which could influence its pharmacokinetic properties.
Result of Action
It is known that benzothiazole-based compounds have shown inhibitory effects against mycobacterium tuberculosis , suggesting that this compound may have similar effects.
Action Environment
It is known that the biological activities of thiazole-containing compounds can be unpredictable when they enter physiological systems , suggesting that various environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide typically involves the reaction of 1,3-thiazole-2-amine with piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying functional groups .
Scientific Research Applications
4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Thiazol-2-YL)piperazine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
4-(1,3-Thiazol-2-YL)piperazine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
4-(1,3-Thiazol-2-YL)piperazine-1-phosphate: Features a phosphate group instead of a carboxamide group.
Uniqueness
4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide is unique due to its specific combination of the thiazole and piperazine rings, which confer distinct chemical and biological properties. The presence of the carboxamide group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSVAXNBUKVLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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